2-Chloro-N-(3-cyanopyridin-2-yl)acetamide
Overview
Description
2-Chloro-N-(3-cyanopyridin-2-yl)acetamide is a chemical compound with the molecular formula C8H6ClN3O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-cyanopyridin-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine-3-carbonitrile with acetamide under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-cyanopyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in solvents like ethanol or methanol, with catalysts such as triethylamine.
Condensation Reactions: Aldehydes or ketones are used as reactants, with acidic or basic catalysts to facilitate the reaction.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Condensation Reactions: Heterocyclic compounds with potential biological activities.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(3-cyanopyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound and its derivatives have shown potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-cyanopyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,5-dioxopyrrolidin-1-yl)acetamide
- 2-Chloro-N-(3-cyanopyridin-2-yl)pivalamide
- 2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)acetamide
Uniqueness
2-Chloro-N-(3-cyanopyridin-2-yl)acetamide is unique due to its specific structural features, such as the presence of both chloro and cyano groups on the pyridine ring. These functional groups contribute to its reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-(3-cyanopyridin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-4-7(13)12-8-6(5-10)2-1-3-11-8/h1-3H,4H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFVMEQGLMCPRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)CCl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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